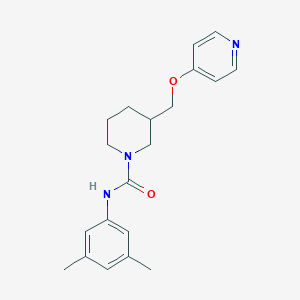

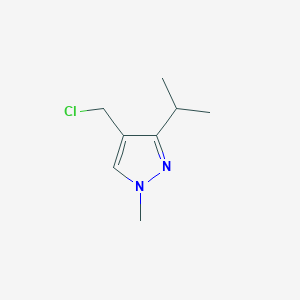

![molecular formula C24H19NO4 B2960953 N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide CAS No. 923688-01-1](/img/structure/B2960953.png)

N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

While specific synthesis methods for this compound are not available, benzamides can generally be synthesized through the direct condensation of carboxylic acids and amines . This process involves the reaction of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. It would likely involve multiple rings (from the benzamide, ethoxyphenyl, and chromen-6-yl groups) and various types of bonds .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Benzamides, for example, can undergo a variety of reactions, including hydrolysis, reduction, and reactions with Grignard reagents .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would likely be influenced by the polar carboxamide group and the nonpolar benzene rings .科学的研究の応用

Pharmacological Applications

Pain Management and Antidepressive Effects

Compounds like ADL5859 and ADL5747, which are structurally related to the chemical , have been identified as novel δ-opioid agonists showing significant analgesic and antidepressive effects in animal models. These compounds demonstrate good oral bioavailability and represent potential drugs for chronic pain treatment. Their effects are mediated by δ-opioid receptors, with a notable contribution from receptors expressed on peripheral neurons, suggesting a targeted approach for pain management without inducing typical opioid-induced hyperlocomotion or receptor internalization (Nozaki et al., 2012).

Chemical Synthesis and Characterization

Antioxidant Properties

An investigation into the antioxidant properties of 4-hydroxycoumarin derivatives, which share a core structural similarity with the compound of interest, revealed that these compounds possess significant scavenger activity. Such findings underscore the potential of these compounds in combating oxidative stress-related diseases (Stanchev et al., 2009).

Anticholinesterase Activity

Research into coumarin-3-carboxamides bearing tryptamine moiety, which resemble the structure of N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide, demonstrated significant activity against acetylcholinesterase (AChE), indicating potential applications in treating neurodegenerative diseases such as Alzheimer's (Ghanei-Nasab et al., 2016).

Antibacterial and Cytotoxic Activities

Antibacterial Effects

New derivatives of 4-hydroxy-chromen-2-one have been synthesized and evaluated for their antibacterial activity, revealing that these compounds exhibit significant bacteriostatic and bactericidal activity against strains like Staphylococcus aureus, E. coli, and Bacillus cereus. This research suggests the potential for developing new antibacterial agents from chromen derivatives (Behrami & Dobroshi, 2019).

Cytotoxic Activity

Compounds like 3-amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]-chromene-2-carbonitrile have been synthesized and their cytotoxic activity against various human cancer cell lines was evaluated. The promising results highlight the potential of such compounds in cancer therapy (El Gaafary et al., 2021).

作用機序

Target of Action

This compound is part of a collection of rare and unique chemicals provided to early discovery researchers

Mode of Action

The interaction of this compound with its targets and the resulting changes are areas of ongoing research .

Biochemical Pathways

The biochemical pathways affected by N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide are currently unknown . Understanding the pathways and their downstream effects will require further investigation .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability and its overall pharmacokinetic profile .

Action Environment

Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s action .

Safety and Hazards

特性

IUPAC Name |

N-[2-(4-ethoxyphenyl)-4-oxochromen-6-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19NO4/c1-2-28-19-11-8-16(9-12-19)23-15-21(26)20-14-18(10-13-22(20)29-23)25-24(27)17-6-4-3-5-7-17/h3-15H,2H2,1H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLNZKCWMEYZCCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

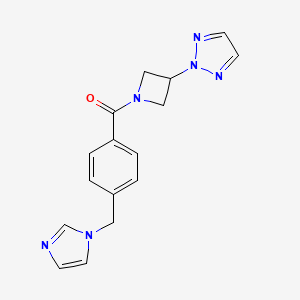

![4-(1,3-dioxoisoindol-2-yl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2960882.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acrylamide](/img/structure/B2960884.png)

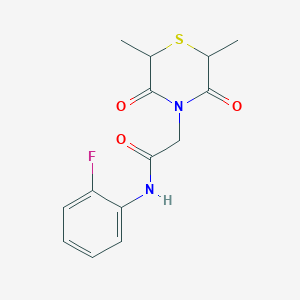

![N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2960885.png)

![1-benzyl-6-oxo-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2960886.png)

![3-(3-methoxyphenyl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B2960889.png)

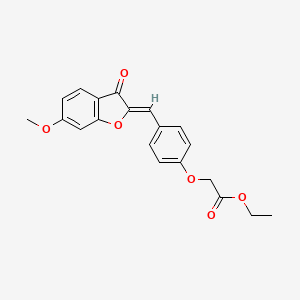

![(Z)-4-methyl-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2960890.png)